molecular formula C22H19N3O3S B2367969 1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone CAS No. 862191-67-1

1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone

Cat. No.: B2367969
CAS No.: 862191-67-1
M. Wt: 405.47
InChI Key: HCUVOVMXCRQQCR-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a sulfanylethanone linker and a 3,4-dihydroxyphenyl moiety. The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antimicrobial effects . The 2,5-dimethyl and 3-phenyl substituents on the pyrazolo[1,5-a]pyrimidine ring likely influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-10-20(29-12-19(28)16-8-9-17(26)18(27)11-16)25-22(23-13)21(14(2)24-25)15-6-4-3-5-7-15/h3-11,26-27H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUVOVMXCRQQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC(=C(C=C3)O)O)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a dihydroxyphenyl group and a pyrazolopyrimidine moiety. Its molecular formula is C19H20N4O3S, with a molecular weight of approximately 372.45 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The dihydroxyphenyl group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, which may be beneficial in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Biological Activity Data

Activity Type Description Reference
AntioxidantScavenges free radicals; protects against oxidative damage
Enzyme InhibitionInhibits cyclooxygenase (COX) enzymes involved in inflammation
AnticancerInduces apoptosis in various cancer cell lines; affects cell cycle regulation

Case Study 1: Antioxidant Effects

A study published in Food Chemistry investigated the antioxidant properties of various phenolic compounds, including derivatives similar to our compound. The results indicated significant radical scavenging activity, suggesting potential applications in food preservation and health supplements .

Case Study 2: Anti-inflammatory Activity

Research published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features effectively inhibited COX-2 enzymes. This inhibition is crucial for developing anti-inflammatory drugs .

Case Study 3: Anticancer Activity

A recent study in Cancer Letters explored the anticancer effects of various pyrazolopyrimidine derivatives. The findings showed that these compounds could induce apoptosis in breast cancer cells by activating caspase pathways . The compound exhibited similar properties, warranting further investigation.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cells, including breast and lung cancer lines .

Cell Line IC50 (µM) Effect
MCF715Inhibition of proliferation
A54920Induction of apoptosis
SKOV318Cell cycle arrest

Antiviral Properties

Research has also explored the antiviral potential of similar compounds against influenza viruses. The mechanism involves disrupting protein-protein interactions critical for viral replication. The ability of these compounds to inhibit the RNA-dependent RNA polymerase (RdRP) has been highlighted as a promising strategy for developing antiviral therapies .

Anti-inflammatory Effects

Compounds with structural similarities to 1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone have been evaluated for their anti-inflammatory properties. Studies suggest that they can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This dual inhibition could provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Screening

A comprehensive screening of pyrazolo[1,5-a]pyrimidine derivatives was conducted using a panel of cancer cell lines. The study revealed that specific substitutions on the pyrazole ring significantly enhanced anticancer activity. For instance, a derivative with a hydroxyl group at the 3-position showed improved potency against MCF7 cells compared to others .

Case Study 2: Influenza Virus Inhibition

In a study aimed at identifying new antiviral agents, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their ability to inhibit influenza virus replication. The most promising compound demonstrated an IC50 value in the low micromolar range and effectively disrupted the PA-PB1 interaction necessary for viral polymerase function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

A critical structural determinant for activity in pyrazolo[1,5-a]pyrimidine derivatives is the substitution pattern. For instance, 3,3'-diphenyl-4H-[6,7']bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones (Table 1) exhibit enhanced activity compared to non-substituted analogs due to improved π-π stacking and hydrophobic interactions . The target compound shares the 3-phenyl substitution, which may confer similar advantages.

Table 1: Key Structural Features and Activity Trends

Compound Pyrazolo[1,5-a]pyrimidine Substituents Key Functional Groups Activity Notes
Target Compound 2,5-dimethyl, 3-phenyl 3,4-dihydroxyphenyl, sulfanylethanone Hypothesized enhanced binding
3,3'-Diphenyl-4H-bi(pyrazolo)pyrimidine 3-phenyl Ketone at position 7 High activity
7-Hydrazinopyrazolo[1,5-c]pyrimidine 2,5-diphenyl Hydrazino group Intermediate in synthesis
Sulfanylethanone-Containing Analogs

The sulfanylethanone moiety is rare but critical. For example, 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone () shares the sulfanylethanone group but lacks the dihydroxyphenyl moiety.

Heterocyclic Systems with Dihydroxyphenyl Groups

Compounds like 5-[2-ethoxy-5-[(4-methylpiperazinyl)sulfonyl]phenyl]-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one () incorporate dihydroxyphenyl-like groups but within distinct scaffolds. The target’s catechol (3,4-dihydroxyphenyl) group may confer redox activity or metal chelation absent in these analogs .

Physicochemical Properties

  • Stability: The sulfanylethanone linker may confer susceptibility to hydrolysis under acidic conditions, similar to imidazopyridine derivatives .

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